molecular formula C14H13NO3S4 B2791218 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide CAS No. 2210141-05-0

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide

Cat. No.: B2791218
CAS No.: 2210141-05-0
M. Wt: 371.5
InChI Key: VDCGDEYYQKVAKQ-UHFFFAOYSA-N
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Description

N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene-2-sulfonamide core linked via a hydroxyethyl chain to a 2,3'-bithiophene moiety. This structure combines the electron-rich properties of thiophene systems with the steric and electronic effects of the bithiophene unit. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs and synthesis strategies can be inferred from related studies on thiophene sulfonamides and bithiophene derivatives .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S4/c16-11(8-15-22(17,18)14-2-1-6-20-14)13-4-3-12(21-13)10-5-7-19-9-10/h1-7,9,11,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCGDEYYQKVAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide is a novel compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound features a unique bithiophene structure, which enhances its interaction with biological targets. This article delves into the synthesis, biological activities, and potential applications of this compound based on diverse scientific literature.

  • Molecular Formula : C15H13N1O3S3
  • Molecular Weight : 335.5 g/mol
  • CAS Number : 2309753-08-8

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Bithiophene Core : This is achieved through coupling reactions such as Suzuki or Stille coupling.
  • Functionalization : The introduction of hydroxyethyl and sulfonamide groups is performed via nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques like column chromatography.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial properties. For instance:

  • Bacterial Inhibition : Studies have shown that thiophene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .
  • Fungal Activity : The compound has also demonstrated antifungal activity against various strains, including drug-resistant Candida species. This suggests its potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies:

  • Cell Viability Assays : In vitro studies have shown that this compound significantly reduces cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). For example, treatment with this compound resulted in a 39.8% reduction in viability in Caco-2 cells compared to untreated controls (p < 0.001) .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest, particularly in the G0/G1 phase, which prevents cancer cells from proliferating .

Case Studies

Several studies highlight the efficacy of thiophene derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that thiophene-based compounds exhibited IC50 values ranging from 10 to 50 µM against various bacterial strains, indicating their potential as effective antimicrobial agents .
    CompoundIC50 (µM)Target Organism
    Compound A15E. coli
    Compound B25S. aureus
    Compound C30Candida albicans
  • Anticancer Study : Another study reported that this compound showed significant cytotoxicity against human cancer cell lines with IC50 values below 20 µM .
    Cell LineIC50 (µM)
    A54918
    Caco-212

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthesis Strategies : The target compound likely requires palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) for bithiophene integration, as seen in and .
  • Further studies should evaluate urease inhibition (cf. ) or glioma cell activity (cf. ) .
  • Electronic Properties : The hydroxyethyl-bithiophene moiety may balance solubility and conjugation, making it suitable for organic electronics or drug design.

Q & A

Basic Research Question

  • Sulfonamide Group : Prone to hydrolysis under acidic/basic conditions; avoid prolonged exposure to pH <4 or >10 .
  • Hydroxyethyl Group : Susceptible to oxidation (use antioxidants like BHT) and esterification (e.g., acetyl chloride for prodrug studies) .
  • Bithiophene Core : Electrophilic substitution at the 5-position (e.g., halogenation, formylation) using Vilsmeier-Haack or lithiation methods .

How can regioselectivity challenges in bithiophene functionalization be addressed?

Advanced Research Question
Regioselectivity depends on electronic and steric factors:

  • Vilsmeier-Haack Formylation : Targets electron-rich positions adjacent to the N,N-dialkylamino group (4-position) via electrophilic aromatic substitution .
  • Lithiation Strategies : Deprotonation at the 5´-position (thiophene-S adjacent) using n-BuLi, followed by quenching with electrophiles (e.g., DMF for formylation) .
    Mechanistic studies (DFT calculations) and TLC monitoring are recommended to optimize selectivity .

How does thermal stability impact handling and storage?

Advanced Research Question
Differential scanning calorimetry (DSC) reveals decomposition onset at ~140°C (ΔH = 400 J/g), making it stable below 100°C . For long-term storage:

  • Store in amber vials under inert gas at –20°C.
  • Avoid freeze-thaw cycles to prevent crystallization-induced degradation .

How can structure-activity relationship (SAR) studies be designed for pharmacological profiling?

Advanced Research Question

  • Core Modifications : Replace hydroxyethyl with methyl/ethyl groups to assess hydrophobicity effects .
  • Sulfonamide Bioisosteres : Substitute with carboxylate or phosphonamide groups to modulate solubility .
  • In Vitro Assays : Test inhibition of carbonic anhydrase (sulfonamide target) or kinase enzymes (thiophene targets) at 1–100 µM concentrations .

How should contradictory data on synthetic yields be resolved?

Advanced Research Question
Systematically vary:

  • Catalyst Loading : Pd(PPh₃)₄ (1–5 mol%) and CuI (0.5–2 mol%) in cross-coupling reactions .
  • Solvent Polarity : Compare THF (polar aprotic) vs. toluene (nonpolar) for reaction efficiency .
    Use ANOVA to identify statistically significant factors (p <0.05) and optimize via response surface methodology .

What computational methods predict binding modes with biological targets?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Simulate interactions with carbonic anhydrase IX (PDB: 3IAI) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Correlate logP and polar surface area with IC₅₀ values .

What challenges arise during large-scale purification?

Advanced Research Question

  • Column Chromatography Limitations : Poor resolution for gram-scale batches; switch to preparative HPLC (C18 column, methanol/water) .
  • Crystallization Optimization : Use solvent mixtures (e.g., acetone/hexane) to enhance crystal homogeneity .

How can analytical methods be validated for reproducibility?

Advanced Research Question

  • Linearity : R² >0.99 for HPLC calibration curves (1–100 µg/mL) .
  • Inter-Lab Comparison : Share samples with collaborators to verify NMR/HRMS data consistency .

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